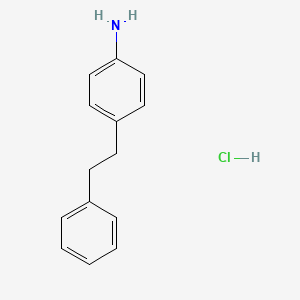

4-苯乙胺盐酸盐

描述

4-Phenethylaniline hydrochloride is a chemical compound that is related to phenethylamine, a structure that is often modified to produce a variety of compounds with different biological activities. The hydrochloride salt form indicates that the compound is paired with hydrochloric acid, which can enhance its stability and solubility.

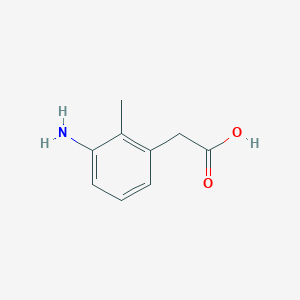

Synthesis Analysis

The synthesis of compounds related to 4-phenethylaniline hydrochloride can be achieved through various methods. For instance, 1-aryl-3-phenethylamino-1-propanone hydrochlorides, which are structurally related and have potential cytotoxic properties, are synthesized via Mannich reactions using phenethylamine hydrochloride as the amine component . Another related compound, 4-hydroxy-3-methoxyphenethylamine hydrochloride, is synthesized from vanillin and nitromethane through condensation, reduction, and hydrochlorination . These methods demonstrate the versatility in synthesizing phenethylamine derivatives.

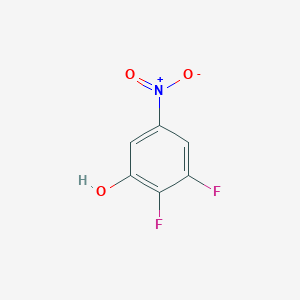

Molecular Structure Analysis

The molecular structure of compounds similar to 4-phenethylaniline hydrochloride has been characterized using various techniques. For example, the crystal and molecular structures of N-phenyl-4-nitrophenethylamine, a compound with a similar phenethylamine backbone, have been determined by X-ray crystallography, revealing details about the orientation of the phenyl group and the stacking of the nitrophenyl plane .

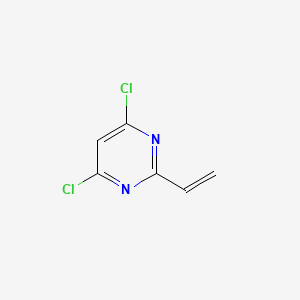

Chemical Reactions Analysis

Chemical reactions involving phenethylamine derivatives can be highly selective. A study on chemoselective amide formation using O-(4-nitrophenyl)hydroxylamines and pyruvic acid derivatives showed that the reactivity of phenethylamine systems with different leaving groups can vary significantly, affecting the rates of amide formation . This indicates that the chemical behavior of 4-phenethylaniline hydrochloride could also be influenced by the nature of its substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-phenethylaniline hydrochloride can be inferred from related compounds. For instance, the solubility of the compound in various solvents and its stability as a hydrochloride salt can be crucial for its reactivity and applications. The synthesis of 1-aryl-3-phenethylamino-1-propanone hydrochlorides showed that the reaction medium and acidity levels significantly affect the yield, suggesting that similar conditions would be important for the synthesis of 4-phenethylaniline hydrochloride .

科学研究应用

1. 有机化合物的合成

4-苯乙胺盐酸盐用于合成各种有机化合物。例如,它是 N,N-二甲基-4-硝基苄胺生产中的重要中间体,广泛用于医药、农药和化学工业。该过程涉及使用二氯甲烷作为反应溶剂和二甲胺盐酸盐作为辅助材料,从而产生高产率和环保的方法 (王凌雅,2015).

2. 法医分析

在法医学中,4-苯乙胺盐酸盐在检测非法物质方面发挥作用。一项研究详细阐述了意大利立法认定的 11 种苯乙胺在头发中的定量测定程序的开发和验证。该方法对于法医和毒理学目的至关重要,例如工作场所药物检测、药物促成犯罪调查和验尸毒理学 (M. Nieddu 等人,2015).

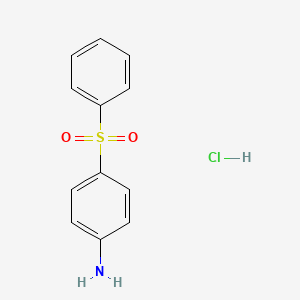

3. 催化应用

4-苯乙胺盐酸盐衍生物,例如 4-(N,N-二甲基氨基)吡啶盐酸盐 (DMAP·HCl),用作化学反应中的可回收催化剂。DMAP·HCl 在无碱条件下催化惰性醇和酚的酰化。研究了反应机理,揭示了瞬态中间体的形成和 DMAP·HCl 催化剂的再生 (刘志辉等人,2014).

4. 代谢研究

在代谢研究中,研究人员研究了环取代精神活性苯乙胺(如 4-溴-2,5-二甲氧基苯乙胺 (2C-B))在大鼠中的体内代谢。了解这些化合物的代谢途径对于开发治疗方法和确定潜在的治疗用途至关重要 (T. Kanamori 等人,2002).

5. 药物研究

在药物研究中,苯乙胺衍生物被合成用于各种目的,包括作为潜在的有效细胞毒剂。例如,探索了 1-芳基-3-苯乙基氨基-1-丙酮盐酸盐(一种潜在的有效细胞毒剂)的合成,以提高产率并建立反应条件,证明了这些化合物的药物潜力 (E. Mete 等人,2007).

安全和危害

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

4-(2-phenylethyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N.ClH/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12;/h1-5,8-11H,6-7,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWSMOWGHWIWRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625625 | |

| Record name | 4-(2-Phenylethyl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenethylaniline Hydrochloride | |

CAS RN |

71845-20-0 | |

| Record name | Benzenamine, 4-(2-phenylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71845-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 144651 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071845200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 71845-20-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-Phenylethyl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。